4-Methyl-3-oxopiperazine-1-carboximidamide
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Overview
Description
4-Methyl-3-oxopiperazine-1-carboximidamide is a chemical compound with the molecular formula C6H12N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxopiperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-methylpiperazine with cyanamide in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-oxopiperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles or electrophiles under controlled temperatures and pH.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Methyl-3-oxopiperazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxopiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-oxopiperazine: A similar compound with a different substitution pattern.
4-Methyl-2-piperazinone: Another derivative of piperazine with distinct properties.
4-Methylpiperazinone: A related compound with variations in its chemical structure.
Uniqueness: 4-Methyl-3-oxopiperazine-1-carboximidamide is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
4-methyl-3-oxopiperazine-1-carboximidamide |
InChI |
InChI=1S/C6H12N4O/c1-9-2-3-10(6(7)8)4-5(9)11/h2-4H2,1H3,(H3,7,8) |
InChI Key |
JMFLFFZEPCNOKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C(=N)N |
Origin of Product |
United States |
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